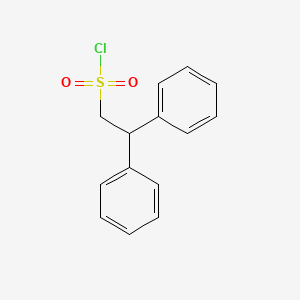

2,2-Diphenylethanesulfonyl chloride

Description

The exact mass of the compound 2,2-Diphenylethanesulfonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,2-Diphenylethanesulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Diphenylethanesulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2-diphenylethanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClO2S/c15-18(16,17)11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYESDWUOAPVIIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CS(=O)(=O)Cl)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80396690 | |

| Record name | 2,2-Diphenylethanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71351-01-4 | |

| Record name | 2,2-Diphenylethanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-Diphenylethanesulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and purification of 2,2-Diphenylethanesulfonyl chloride

An In-depth Technical Guide to the Synthesis and Purification of 2,2-Diphenylethanesulfonyl Chloride

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of 2,2-Diphenylethanesulfonyl Chloride

2,2-Diphenylethanesulfonyl chloride is a pivotal reagent in modern organic synthesis, characterized by a highly reactive sulfonyl chloride functional group attached to a sterically demanding 2,2-diphenylethane scaffold.[1] This unique structure makes it an invaluable intermediate for introducing the diphenylethylsulfonyl moiety into complex molecules. Its applications are particularly notable in the development of novel pharmaceuticals and agrochemicals, where it serves as a key building block.[1] The compound is typically a white to off-white solid, but its high reactivity, especially its sensitivity to moisture, necessitates careful handling under anhydrous conditions to prevent hydrolysis to the corresponding sulfonic acid.[1]

This guide provides a comprehensive, field-proven framework for the synthesis and subsequent purification of 2,2-Diphenylethanesulfonyl chloride. Moving beyond a simple recitation of steps, we will delve into the mechanistic rationale behind the chosen protocols, offering insights to empower researchers to not only replicate the process but also to adapt and troubleshoot it effectively.

Part 1: Synthesis via Oxidative Chlorination

The synthesis of sulfonyl chlorides from various sulfur-containing precursors is a cornerstone of organic chemistry. Common methods include the chlorosulfonation of aromatic rings, the Sandmeyer-type reaction of anilines, and the oxidative chlorination of thiols, disulfides, or their derivatives.[2][3] For non-aromatic sulfonyl chlorides like our target molecule, the oxidative chlorination of a suitable precursor such as a thiol or an S-alkyl isothiourea salt is a robust and efficient strategy.[2][4]

We will focus on a protocol involving the oxidative chlorination of a stable, easily prepared precursor, the S-(2,2-diphenylethyl)isothiourea salt. This approach is advantageous as it avoids the direct handling of potentially malodorous thiols and utilizes readily available and inexpensive reagents like thiourea.[2]

Mechanistic Rationale

The core of this transformation is the reaction of the isothiourea salt with an aqueous chlorine source. The reaction proceeds through the in-situ generation of elemental chlorine or hypochlorous acid, which acts as a powerful oxidizing agent. The sulfur atom of the isothiourea salt is sequentially oxidized and chlorinated, leading to the cleavage of the carbon-sulfur bond of the leaving isothiourea group and the formation of the desired sulfonyl chloride. The process is typically performed in a biphasic system or an aqueous solution at controlled, low temperatures to manage the exothermic nature of the reaction and prevent undesired side reactions.

Experimental Workflow: Synthesis

Caption: Workflow for the synthesis of 2,2-Diphenylethanesulfonyl chloride.

Detailed Synthesis Protocol

-

Step 1: Preparation of the Reaction Medium. In a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a thermometer, suspend the S-(2,2-diphenylethyl)isothiourea salt (1.0 equiv) in water (approx. 20-30 mL per gram of salt).

-

Step 2: Cooling. Cool the suspension to between 0 °C and 5 °C using an ice-salt bath. Efficient stirring is crucial to maintain a homogenous slurry.

-

Step 3: Chlorination. Begin bubbling chlorine gas through the stirred suspension at a moderate rate. Alternatively, a mixture of sodium hypochlorite (bleach) and hydrochloric acid can be used to generate chlorine in situ.[5] The temperature must be rigorously controlled and maintained below 10 °C throughout the addition to minimize the formation of byproducts.

-

Causality Note: Low temperature is critical. The oxidative chlorination is highly exothermic. Runaway reactions can lead to decomposition of the product and the formation of complex side products.

-

-

Step 4: Monitoring the Reaction. Continue the chlorine addition until the solid starting material has completely dissolved and a pale yellow oil separates. The reaction is typically complete within 1-2 hours.

-

Step 5: Work-up and Isolation. Once the reaction is complete, cease the chlorine flow and allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel.

-

Step 6: Extraction. Extract the aqueous layer with dichloromethane (DCM) or diethyl ether (2 x 50 mL). The sulfonyl chloride product is organic-soluble.

-

Step 7: Washing and Drying. Combine the organic layers and wash sequentially with cold water and brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.[5]

-

Causality Note: The brine wash helps to remove residual water from the organic phase, improving the efficiency of the drying agent. It is imperative to thoroughly dry the solution, as any residual moisture will hydrolyze the product.

-

-

Step 8: Concentration. Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The resulting oil or semi-solid is the crude 2,2-Diphenylethanesulfonyl chloride. Avoid excessive heating.

Part 2: Purification by Recrystallization

While flash column chromatography is a viable purification method for many sulfonyl chlorides,[5][6] recrystallization is often a more scalable and efficient technique for obtaining high-purity crystalline solids like 2,2-Diphenylethanesulfonyl chloride.[4] The principle of recrystallization relies on the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures.[7][8]

Solvent System Selection

The ideal recrystallization solvent will fully dissolve the crude product at an elevated temperature but will exhibit very low solubility for the product at low temperatures (e.g., 0-4 °C).[9] For a molecule with both nonpolar (diphenyl) and polar (sulfonyl chloride) characteristics, a two-solvent system is often effective.[10] A common and effective approach is to dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., dichloromethane or diethyl ether) and then add a "poor" solvent (in which it is sparingly soluble, e.g., hexanes or petroleum ether) dropwise until the solution becomes turbid, indicating the saturation point.[10]

Experimental Workflow: Purification

Caption: Workflow for the purification of 2,2-Diphenylethanesulfonyl chloride.

Detailed Purification Protocol

-

Step 1: Initial Dissolution. Transfer the crude sulfonyl chloride to an Erlenmeyer flask. Add a minimal amount of a suitable "good" solvent (e.g., diethyl ether) and gently warm the mixture to dissolve the crude product completely.[7]

-

Step 2: Addition of Antisolvent. While the solution is warm, add a "poor" solvent (e.g., petroleum ether or hexanes) dropwise with swirling until a faint, persistent cloudiness (turbidity) is observed.[10] This indicates that the solution is saturated. Add one or two drops of the "good" solvent to redissolve the precipitate and ensure the solution is perfectly saturated but clear.

-

Step 3: Crystal Formation. Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[7] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.

-

Trustworthiness Note: Rapid cooling ("crashing out") can trap impurities within the crystal lattice, compromising the purity of the final product. Patience during this step is paramount.

-

-

Step 4: Crystal Collection. Collect the purified crystals by vacuum filtration using a Büchner funnel.[9]

-

Step 5: Washing. Wash the collected crystals on the filter paper with a small amount of ice-cold "poor" solvent (or a pre-chilled mixture of the two solvents) to remove any residual soluble impurities.

-

Step 6: Drying. Dry the crystals thoroughly under high vacuum to remove all traces of solvent. The final product should be a free-flowing crystalline solid.

Part 3: Quantitative Data and Characterization

The following table summarizes typical parameters for the synthesis and purification process.

| Parameter | Value / Description | Rationale / Notes |

| Synthesis | ||

| Precursor | S-(2,2-diphenylethyl)isothiourea salt | A stable, solid precursor that avoids the use of volatile thiols. |

| Chlorinating Agent | Chlorine gas or NaOCl / HCl | Provides the necessary oxidizing and chlorinating power. |

| Reaction Temperature | 0 - 10 °C | Essential for controlling the exothermic reaction and preventing byproduct formation. |

| Typical Yield (Crude) | 80 - 90% | The reaction is generally high-yielding before purification. |

| Purification | ||

| Method | Two-Solvent Recrystallization | Highly effective for obtaining pure crystalline solids.[7][10] |

| Solvent System | Diethyl ether / Hexanes | A common choice for compounds with intermediate polarity. |

| Typical Yield (Pure) | 65 - 80% (post-recrystallization) | Some product loss is inherent in the recrystallization process. |

| Characterization | ||

| Appearance | White to off-white crystalline solid | As described in supplier information.[1] |

| Molecular Formula | C₁₄H₁₃ClO₂S | [1] |

| Molecular Weight | 280.77 g/mol | [1] |

| Purity Assessment | Melting Point, ¹H NMR, ¹³C NMR | A sharp melting point range close to the literature value indicates high purity. |

References

-

Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules. [Link]

-

Synthesis of sulfonyl chloride substrate precursors. Supporting Information for Cross-Coupling of Sulfonic Acid Derivatives. [Link]

-

Sulfonyl chloride synthesis by chlorosulfonation. Organic Chemistry Portal. [Link]

-

A New, Mild Preparation of Sulfonyl Chlorides. ResearchGate. [Link]

-

The Preparation of Alkyl Sulfonyl Chlorides from Isothioureas. II. Journal of the American Chemical Society. [Link]

-

Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Two-Solvent Recrystallization Guide. MIT OpenCourseWare. [Link]

-

Recrystallization. Chemistry LibreTexts. [Link]

- Preparation method benzene sulfonyl chloride and diphenylsulfone.

-

Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

-

Recrystallization. YouTube. [Link]

Sources

- 1. CAS 71351-01-4: 2,2-diphenylethanesulfonyl chloride [cymitquimica.com]

- 2. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. rsc.org [rsc.org]

- 6. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. mt.com [mt.com]

- 9. m.youtube.com [m.youtube.com]

- 10. ocw.mit.edu [ocw.mit.edu]

An In-depth Technical Guide to the 1H and 13C NMR Spectral Data of 2,2-Diphenylethanesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. This guide provides a detailed analysis of the predicted 1H and 13C NMR spectra of 2,2-Diphenylethanesulfonyl chloride, a compound of interest in organic synthesis and drug discovery. Due to the limited availability of direct experimental spectra in the public domain, this document serves as a comprehensive, predictive guide based on established NMR principles, substituent effects, and data from analogous structures. It is designed to assist researchers in the identification, characterization, and purity assessment of this and related sulfonyl chlorides.

Introduction

2,2-Diphenylethanesulfonyl chloride (C₁₄H₁₃ClO₂S) is an organic compound featuring a sulfonyl chloride functional group attached to a 2,2-diphenylethane backbone.[1] The electrophilic nature of the sulfonyl chloride group makes it a valuable reagent for introducing the 2,2-diphenylethanesulfonyl moiety into various molecules, particularly in the synthesis of sulfonamides and sulfonate esters.[2] Given its potential applications in medicinal chemistry and materials science, a thorough understanding of its spectral characteristics is crucial for unambiguous identification and quality control.

This guide presents a detailed prediction and interpretation of the 1H and 13C NMR spectra of 2,2-Diphenylethanesulfonyl chloride. The predicted chemical shifts and coupling constants are rationalized based on the electronic and steric effects of the constituent functional groups. Furthermore, a standard experimental protocol for the acquisition of NMR data for sulfonyl chlorides is provided, along with a discussion of potential impurities arising from its synthesis.

Predicted 1H NMR Spectral Data

The predicted 1H NMR spectrum of 2,2-Diphenylethanesulfonyl chloride is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The chemical shifts are influenced by the electron-withdrawing sulfonyl chloride group and the anisotropic effects of the phenyl rings.

Table 1: Predicted 1H NMR Spectral Data for 2,2-Diphenylethanesulfonyl chloride

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2', H-6' (ortho) | 7.35 - 7.45 | m | - | 4H |

| H-3', H-4', H-5' (meta, para) | 7.25 - 7.35 | m | - | 6H |

| H-2 (methine) | 4.80 - 4.90 | t | J = 7.5 | 1H |

| H-1 (methylene) | 3.90 - 4.00 | d | J = 7.5 | 2H |

Justification of Predicted Chemical Shifts and Multiplicities:

-

Aromatic Protons (H-2', H-6', H-3', H-4', H-5'): The ten protons of the two phenyl groups are expected to resonate in the aromatic region, typically between 7.0 and 8.0 ppm. Due to the free rotation around the C-C single bonds, the protons on both phenyl rings are likely to be chemically equivalent. The protons ortho to the substituted carbon (H-2', H-6') may experience a slightly different electronic environment compared to the meta (H-3', H-5') and para (H-4') protons, leading to a complex multiplet. However, in many diphenylmethane-type structures, these aromatic protons often appear as a broad singlet or a narrow multiplet due to similar electronic environments.

-

Methine Proton (H-2): The methine proton (CH) is adjacent to two electron-withdrawing phenyl groups. This will cause a significant downfield shift. Its signal is expected to be a triplet due to coupling with the adjacent methylene protons (H-1).

-

Methylene Protons (H-1): The methylene protons (CH₂) are directly attached to the strongly electron-withdrawing sulfonyl chloride group. This will result in a substantial downfield shift.[3][4] The signal is predicted to be a doublet due to coupling with the neighboring methine proton (H-2).

Predicted 13C NMR Spectral Data

The predicted proton-decoupled 13C NMR spectrum of 2,2-Diphenylethanesulfonyl chloride will show signals for the aromatic and aliphatic carbons. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic structure of the molecule.

Table 2: Predicted 13C NMR Spectral Data for 2,2-Diphenylethanesulfonyl chloride

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1' (ipso) | 138 - 140 |

| C-2', C-6' (ortho) | 128 - 130 |

| C-3', C-5' (meta) | 127 - 129 |

| C-4' (para) | 126 - 128 |

| C-2 (methine) | 50 - 55 |

| C-1 (methylene) | 65 - 70 |

Justification of Predicted Chemical Shifts:

-

Aromatic Carbons (C-1', C-2', C-6', C-3', C-5', C-4'): The aromatic carbons typically resonate between 120 and 150 ppm.[5] The ipso-carbon (C-1'), directly attached to the ethylsulfonyl chloride chain, will be the most downfield of the aromatic signals. The other aromatic carbons will appear in the expected range, with slight variations due to their positions relative to the substituent.

-

Methine Carbon (C-2): The methine carbon, bonded to two phenyl groups, will be shifted downfield into the 50-55 ppm range.

-

Methylene Carbon (C-1): The methylene carbon, directly attached to the electron-withdrawing sulfonyl chloride group, will experience a significant downfield shift, predicted to be in the 65-70 ppm range.

Synthesis and Potential Impurities

2,2-Diphenylethanesulfonyl chloride can be synthesized through various methods, with a common route involving the oxidation of a corresponding thiol or disulfide.[6][7] A plausible synthetic pathway is the oxidative chlorination of 2,2-diphenylethanethiol.

Potential impurities that could be observed in the NMR spectra include:

-

Starting materials: Unreacted 2,2-diphenylethanethiol.

-

By-products of oxidation: 2,2-diphenylethyl disulfide.

-

Hydrolysis product: 2,2-diphenylethanesulfonic acid, which can form if the compound is exposed to moisture.[1] The presence of the sulfonic acid would be indicated by a broad singlet in the 1H NMR spectrum corresponding to the acidic proton.

Experimental Protocol for NMR Data Acquisition

The following is a generalized, yet detailed, protocol for acquiring high-quality 1H and 13C NMR spectra of 2,2-Diphenylethanesulfonyl chloride.

Instrumentation:

-

A high-resolution NMR spectrometer (e.g., 300 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of 2,2-Diphenylethanesulfonyl chloride.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.

-

Solvent Choice: Chloroform-d (CDCl₃) is a common and suitable solvent for sulfonyl chlorides due to its aprotic nature and good dissolving power.

-

-

Cap the NMR tube and gently agitate to ensure complete dissolution.

1H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: A range of -2 to 12 ppm is typically sufficient.

-

Referencing: The residual solvent peak of CDCl₃ (δ ≈ 7.26 ppm) can be used as an internal reference.

13C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 to 4096, as 13C has a low natural abundance.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Spectral Width: A range of 0 to 220 ppm is appropriate.

-

Referencing: The solvent peak of CDCl₃ (δ ≈ 77.16 ppm) serves as the internal reference.

Visualization of Key Structural Features and Workflow

Molecular Structure of 2,2-Diphenylethanesulfonyl Chloride

Caption: Molecular structure of 2,2-Diphenylethanesulfonyl chloride.

NMR Experimental Workflow

Caption: Workflow for NMR spectral analysis.

Conclusion

This technical guide provides a comprehensive predicted 1H and 13C NMR spectral analysis of 2,2-Diphenylethanesulfonyl chloride. By understanding the expected chemical shifts, multiplicities, and integration patterns, researchers can more confidently identify this compound, assess its purity, and follow its transformations in chemical reactions. The provided experimental protocol offers a robust starting point for obtaining high-quality NMR data. While predicted data is a powerful tool, it is always recommended to confirm the structure with experimentally obtained spectra whenever possible.

References

- Arnold, J. T., Dharmatti, S. S., & Packard, M. E. (1951). Chemical Effects on Nuclear Induction Signals from Organic Compounds. The Journal of Chemical Physics, 19(4), 507.

-

ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. [Link][3]

-

Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). A Novel and Efficient Method for the Synthesis of Sulfonyl Chlorides from Thiols. The Journal of Organic Chemistry, 74(24), 9287–9291. [Link][6]

-

Chemistry LibreTexts. (2020). 15.7: Spectroscopy of Aromatic Compounds. [Link][5]

- Magnotta, F. A., & Williams, D. R. (2006). A Simple and Efficient Synthesis of Sulfonyl Bromides from Sulfonyl Hydrazides. Tetrahedron Letters, 47(4), 537–540.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

Reddit. (2014). a more electronegative group shifts proton nmr which way? [Link][4]

-

University of Calgary. (n.d.). Ch 13 - Aromatic H. [Link]

Sources

- 1. CAS 71351-01-4: 2,2-diphenylethanesulfonyl chloride [cymitquimica.com]

- 2. Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]

- 3. acdlabs.com [acdlabs.com]

- 4. reddit.com [reddit.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]

- 7. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the FT-IR Spectroscopic Analysis of 2,2-Diphenylethanesulfonyl Chloride

Authored by: A Senior Application Scientist

Introduction: 2,2-Diphenylethanesulfonyl chloride is an organic compound featuring a sulfonyl chloride functional group attached to a diphenylethane structure.[1] As a reactive molecule, primarily used as a sulfonylating agent in organic synthesis, its structural confirmation and purity assessment are critical.[1] Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique ideal for the qualitative analysis of such compounds, providing a unique molecular fingerprint based on the vibrational frequencies of its functional groups.[2][3] This guide provides an in-depth, technically-grounded protocol and interpretation for the FT-IR analysis of 2,2-Diphenylethanesulfonyl chloride, designed for researchers and professionals in drug development and chemical synthesis.

Core Principles of FT-IR for Structural Elucidation

FT-IR spectroscopy operates on the principle that covalent bonds in a molecule are not static but vibrate at specific frequencies.[3] When infrared radiation is passed through a sample, the molecule absorbs energy at frequencies corresponding to these natural vibrational modes.[3] An FT-IR spectrometer measures this absorption, producing a spectrum that plots absorbance or transmittance against wavenumber (cm⁻¹).[4] The resulting spectrum is characteristic of the molecule's structure, with specific peaks corresponding to the stretching and bending vibrations of its functional groups.[3][4] For 2,2-Diphenylethanesulfonyl chloride, we anticipate characteristic absorptions for the sulfonyl chloride (SO₂Cl), the two phenyl (C₆H₅) groups, and the ethyl (CH₂-CH) backbone.

Experimental Workflow: Acquiring the FT-IR Spectrum

The choice of sampling technique is paramount for obtaining a high-quality FT-IR spectrum of a solid sample like 2,2-Diphenylethanesulfonyl chloride.[1] Two prevalent and effective methods are Attenuated Total Reflectance (ATR) and the Potassium Bromide (KBr) pellet method.[5][6]

Method 1: Attenuated Total Reflectance (ATR) FT-IR

ATR is often the preferred method due to its minimal sample preparation, rapidity, and ease of use.[6][7] It relies on the principle of total internal reflection, where an infrared beam passes through a crystal of high refractive index, creating an evanescent wave that penetrates a small depth into the sample placed in intimate contact with the crystal.[5][7][8]

-

Crystal Cleaning: Thoroughly clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free laboratory wipe to remove any residues from previous analyses. A clean crystal is crucial for a flat baseline.

-

Background Spectrum: Record a background spectrum of the empty, clean ATR crystal. This is a critical step to account for any atmospheric (e.g., CO₂, water vapor) or instrumental interferences, which will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount of solid 2,2-Diphenylethanesulfonyl chloride powder directly onto the ATR crystal.

-

Applying Pressure: Use the instrument's pressure clamp to apply firm, even pressure to the sample. This ensures good contact between the sample and the crystal, which is essential for a strong signal and high-quality spectrum.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, this involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A spectral resolution of 4 cm⁻¹ is generally sufficient for routine analysis.

-

Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, thoroughly clean the ATR crystal and pressure clamp tip to prevent cross-contamination.

Method 2: Potassium Bromide (KBr) Pellet Technique

The KBr pellet method is a traditional transmission technique that involves intimately mixing the sample with dry, IR-transparent potassium bromide powder and pressing the mixture into a thin, transparent pellet.[9][10]

-

Material Preparation: Use spectroscopy-grade KBr that has been thoroughly dried in an oven (e.g., at 110°C) and stored in a desiccator to prevent moisture absorption, which can introduce broad O-H bands in the spectrum.[10][11]

-

Sample Grinding: In an agate mortar and pestle, grind 1-2 mg of 2,2-Diphenylethanesulfonyl chloride to a fine powder.[9][12] The particle size should be smaller than the wavelength of the IR radiation to minimize scattering.[13]

-

Mixing with KBr: Add approximately 100-200 mg of the dry KBr powder to the mortar and gently but thoroughly mix it with the ground sample to ensure uniform dispersion.[9][12][14]

-

Pellet Pressing: Transfer the mixture to a pellet die. Place the die into a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[10][11][12]

-

Spectrum Acquisition: Place the KBr pellet into the sample holder of the FT-IR spectrometer and collect the spectrum. A background spectrum should be run with an empty sample holder or a pure KBr pellet.[6]

-

Data Processing: As with ATR, the final spectrum is obtained by ratioing the sample spectrum against the background.

Caption: FT-IR Experimental Workflow for Solid Samples.

Spectral Interpretation of 2,2-Diphenylethanesulfonyl Chloride

The FT-IR spectrum of 2,2-Diphenylethanesulfonyl chloride can be interpreted by assigning the observed absorption bands to the vibrational modes of its specific functional groups. While an experimental spectrum for this exact compound is not publicly available, a predictive analysis based on known characteristic frequencies for its constituent parts provides a robust framework for its identification.[4][15]

Caption: Structure of 2,2-Diphenylethanesulfonyl Chloride.

Key Functional Group Regions:

-

Sulfonyl Chloride (SO₂Cl) Group: This is the most diagnostic functional group. Sulfonyl chlorides exhibit two very strong and characteristic stretching vibrations for the S=O bonds.[15]

-

Aromatic (Phenyl) Groups: The two phenyl rings will give rise to several characteristic bands.

-

Aromatic C-H Stretch: These appear as a group of weaker bands just above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ region.[4] The presence of peaks in this region is a strong indicator of unsaturation.

-

Aromatic C=C Stretch: These vibrations cause a series of sharp, medium-intensity bands in the 1400-1600 cm⁻¹ region.[4] Typically, peaks around 1600, 1585, 1500, and 1450 cm⁻¹ are observed.

-

Out-of-Plane C-H Bending: The substitution pattern on the benzene ring (monosubstituted in this case, as part of the larger molecule) influences strong absorptions in the 690-900 cm⁻¹ region. For a monosubstituted ring, strong bands are expected around 690-710 cm⁻¹ and 730-770 cm⁻¹ .

-

-

Alkyl (Ethane) Backbone:

Predicted FT-IR Peak Assignments for 2,2-Diphenylethanesulfonyl Chloride

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3000 - 3100 | Medium - Weak | C-H Stretch | Aromatic (Phenyl) |

| 2850 - 3000 | Medium - Weak | C-H Stretch | Aliphatic (CH, CH₂) |

| ~1600, 1585, 1500 | Medium - Sharp | C=C Stretch | Aromatic Ring |

| ~1460 | Medium | CH₂ Bend | Aliphatic |

| 1370 - 1410 | Strong | Asymmetric S=O Stretch | Sulfonyl Chloride |

| 1166 - 1204 | Strong | Symmetric S=O Stretch | Sulfonyl Chloride |

| 730 - 770 | Strong | C-H Out-of-Plane Bend | Monosubstituted Phenyl |

| 690 - 710 | Strong | C-H Out-of-Plane Bend | Monosubstituted Phenyl |

| 500 - 700 | Medium | S-Cl Stretch | Sulfonyl Chloride |

This table represents predicted values based on characteristic group frequencies.

Conclusion: A Self-Validating System

The FT-IR analysis of 2,2-Diphenylethanesulfonyl chloride provides a rapid and definitive method for its structural confirmation. The trustworthiness of the identification lies in the congruence of the obtained spectral data with the predicted absorption bands. The presence of the two strong, characteristic S=O stretching bands in conjunction with the patterns for aromatic and aliphatic C-H and C=C bonds creates a unique spectral fingerprint. Any significant deviation from this pattern would suggest the presence of impurities or a different molecular structure. By carefully following the outlined experimental protocols and utilizing the principles of spectral interpretation, researchers can confidently verify the identity and integrity of this important synthetic reagent.

References

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

-

Wikipedia. (n.d.). Attenuated total reflectance. Retrieved from [Link]

-

Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]

-

Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

-

Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]

-

Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]

-

AZoM. (2022, May 10). How is Potassium Bromide Used in Infrared Spectroscopy?. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]

-

International Journal of Advanced Research in Science, Communication and Technology. (2021, February 15). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Retrieved from [Link]

-

Moser, A. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Retrieved from [Link]

-

Michigan State University, Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

AZoM. (2012, February 13). Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. CAS 71351-01-4: 2,2-diphenylethanesulfonyl chloride [cymitquimica.com]

- 2. azom.com [azom.com]

- 3. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]

- 6. jascoinc.com [jascoinc.com]

- 7. Attenuated total reflectance - Wikipedia [en.wikipedia.org]

- 8. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 9. shimadzu.com [shimadzu.com]

- 10. kinteksolution.com [kinteksolution.com]

- 11. azom.com [azom.com]

- 12. pelletpressdiesets.com [pelletpressdiesets.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. scienceijsar.com [scienceijsar.com]

- 15. acdlabs.com [acdlabs.com]

A Technical Guide to the Mass Spectrometric Fragmentation of 2,2-Diphenylethanesulfonyl Chloride

Introduction: Elucidating Molecular Structure Through Controlled Fragmentation

In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as an indispensable tool for the elucidation of molecular structures. The ability to ionize a molecule and meticulously track its fragmentation into constituent substructures provides a veritable fingerprint, allowing for confident identification and detailed structural characterization. This guide offers an in-depth exploration of the predicted electron ionization (EI) mass spectrometric fragmentation pattern of 2,2-diphenylethanesulfonyl chloride, a compound of interest in synthetic chemistry and drug development.

Understanding these fragmentation pathways is not merely an academic exercise; it is a critical component of reaction monitoring, impurity profiling, and metabolite identification. For researchers and drug development professionals, a firm grasp of these principles enables the unambiguous confirmation of target molecules and the identification of potentially problematic byproducts. This document synthesizes established principles of mass spectrometry with field-proven insights to provide a predictive framework for the fragmentation of this specific sulfonyl chloride. The mechanisms discussed are grounded in authoritative literature on the fragmentation of analogous aromatic and aliphatic sulfonyl compounds.

Predicted Fragmentation Pathways of 2,2-Diphenylethanesulfonyl Chloride

The fragmentation of 2,2-diphenylethanesulfonyl chloride under electron ionization is anticipated to be governed by the relative strengths of its chemical bonds and the stability of the resulting fragment ions. The presence of the sulfonyl chloride group, the diphenylmethyl moiety, and the ethyl linker creates a rich tapestry of potential cleavage and rearrangement reactions.

The primary fragmentation events are expected to involve the cleavage of the bonds immediately adjacent to the sulfonyl group, which are among the most labile in the molecule. A key fragmentation pathway for aromatic sulfonamides and related sulfur-containing compounds is the neutral loss of sulfur dioxide (SO2)[1][2][3]. This process is often preceded by or occurs in concert with rearrangement reactions.

Another significant fragmentation route involves the cleavage of the carbon-sulfur bond, leading to the formation of a stable diphenyl-substituted carbocation. The stability of this cation is a major driving force for this fragmentation pathway. Additionally, direct cleavage of the sulfur-chlorine bond is a plausible event.

Rearrangement reactions, such as the migration of an aryl group from sulfur to oxygen, have been documented in the mass spectra of diaryl sulfones[4]. While 2,2-diphenylethanesulfonyl chloride is not a diaryl sulfone, the potential for similar intramolecular rearrangements should be considered, as they can lead to unique and diagnostic fragment ions.

The following diagram illustrates the predicted primary fragmentation pathways for 2,2-diphenylethanesulfonyl chloride:

Sources

An In-depth Technical Guide to the Mechanism of Sulfonyl Group Introduction and Facile Cleavage Using 2,2-Diphenylethanesulfonyl Chloride

Prepared by: Gemini, Senior Application Scientist

Abstract

The sulfonamide functional group is a cornerstone in medicinal chemistry, valued for its unique physicochemical properties and its presence in a multitude of approved therapeutic agents. The introduction of a sulfonyl moiety is often a critical step in synthetic campaigns, not only for its role as a stable pharmacophore but also as a robust protecting group for amines. However, the inherent stability of traditional sulfonamides, such as those derived from p-toluenesulfonyl chloride (TsCl), presents a significant challenge for their removal, often necessitating harsh reductive or acidic conditions incompatible with sensitive molecular architectures. This technical guide provides an in-depth analysis of 2,2-diphenylethanesulfonyl chloride (DPES-Cl) as a strategic reagent for the introduction of a sulfonyl group that is uniquely designed for mild, base-mediated cleavage. We will explore the mechanistic underpinnings of both the sulfonylation reaction and the subsequent deprotection, which proceeds via a facile β-elimination pathway. This guide is intended for researchers, chemists, and drug development professionals seeking advanced, rational strategies for amine protection and modification.

The Strategic Imperative for Cleavable Sulfonyl Groups

The sulfonamide linkage is a privileged motif in drug discovery, prized for its ability to act as a hydrogen bond donor and acceptor, its metabolic stability, and its tetrahedral geometry which can mimic a peptide bond.[1] Beyond its role as a bioisostere, the sulfonyl group is an effective protecting group for amines, reducing their nucleophilicity and basicity during multi-step syntheses.[2]

The utility of any protecting group is dictated by three core principles:

-

Ease of Installation: The group should be introduced efficiently and in high yield under mild conditions.

-

Stability: It must be robust enough to withstand a wide range of synthetic transformations.

-

Facile Cleavage: It must be removed selectively in high yield under conditions that do not compromise the integrity of the final molecule.[3]

Traditional sulfonyl groups like p-toluenesulfonyl (tosyl) excel in stability but fail significantly on the third principle, requiring harsh deprotection methods.[4] This limitation has driven the development of alternative sulfonylating agents whose resulting sulfonamides can be cleaved under milder, more orthogonal conditions. 2,2-Diphenylethanesulfonyl chloride emerges as a sophisticated solution, offering the stability of a sulfonamide with the strategic advantage of a built-in mechanism for mild, base-induced removal.

Introduction of the 2,2-Diphenylethanesulfonyl (DPES) Group

The reaction of 2,2-diphenylethanesulfonyl chloride with a primary or secondary amine proceeds via a classical nucleophilic substitution at the electrophilic sulfur center. The lone pair of the amine nitrogen attacks the sulfonyl chloride, leading to the formation of a stable N-sulfonyl bond.

The Sulfonylation Reaction Mechanism

The reaction is typically carried out in an aprotic solvent in the presence of a non-nucleophilic base, such as triethylamine (TEA) or pyridine. The base serves a crucial role: to neutralize the hydrochloric acid (HCl) generated in situ. Failure to scavenge this acid would lead to the protonation of the starting amine, rendering it non-nucleophilic and halting the reaction.

The mechanism can be visualized as a single, concerted step, though a short-lived tetrahedral intermediate is plausible.

Caption: General workflow for amine protection using DPES-Cl.

Representative Experimental Protocol: Amine Protection

-

Reaction Setup: To a solution of the primary or secondary amine (1.0 eq.) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar), add a suitable base such as triethylamine (1.5 eq.) or pyridine (2.0 eq.).

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction.

-

Reagent Addition: Add a solution of 2,2-diphenylethanesulfonyl chloride (1.1 eq.) in the same anhydrous solvent dropwise over 15-30 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or DCM).

-

Purification: Wash the combined organic layers sequentially with a weak acid (e.g., 1M HCl) to remove the base, followed by saturated aqueous NaHCO₃, and finally brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo. The crude product can then be purified by flash column chromatography on silica gel.

The Core Mechanism: Base-Mediated Deprotection via β-Elimination

The true ingenuity of the 2,2-diphenylethanesulfonyl group lies in its facile removal. Unlike the robust tosyl group, the DPES group is engineered to undergo a β-elimination reaction under non-hydrolytic, mild basic conditions.[5] This type of reaction is classified as an E1cB (Elimination, Unimolecular, conjugate Base) mechanism.

Mechanistic Rationale

The key to this reactivity is the presence of a hydrogen atom on the carbon alpha to the sulfonyl group (the β-position relative to the amine). This proton is rendered significantly acidic by the powerful electron-withdrawing effect of the adjacent sulfonyl group. The acidity is further enhanced by the two phenyl groups, which can stabilize the resulting carbanion (the conjugate base) through resonance.

The E1cB-like Deprotection Mechanism

The deprotection proceeds in a two-step manner:

-

Deprotonation: A non-nucleophilic strong base abstracts the acidic α-proton, generating a resonance-stabilized carbanion intermediate. This is the rate-determining step.

-

Elimination: The newly formed carbanion initiates the collapse of the molecule. The lone pair forms a double bond between the α and β carbons, leading to the cleavage of the C-S bond and the expulsion of the sulfonamide anion. This anion is then protonated upon work-up to regenerate the free amine. The byproducts of this reaction are the innocuous 1,1-diphenylethene and sulfur dioxide.

Caption: The E1cB-like mechanism for the deprotection of a DPES-sulfonamide.

Representative Experimental Protocol: Amine Deprotection

-

Reaction Setup: Dissolve the DPES-protected amine (1.0 eq.) in a suitable aprotic solvent such as THF or acetonitrile.

-

Base Addition: Add a strong, non-nucleophilic base. A common choice for promoting E1cB reactions is 1,8-Diazabicycloundec-7-ene (DBU, ~2.0-3.0 eq.). Other bases like potassium tert-butoxide can also be effective.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-12 hours. The reaction should be monitored by TLC or LC-MS for the disappearance of the starting material and the appearance of the deprotected amine.

-

Work-up: Once the reaction is complete, dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude amine can be purified by column chromatography or, if it is basic, by an acid-base extraction procedure.

Comparative Analysis and Strategic Advantages

The primary advantage of the DPES protecting group is the mildness of its cleavage conditions relative to other common sulfonyl protecting groups.

| Feature | 2,2-Diphenylethanesulfonyl (DPES) | p-Toluenesulfonyl (Tosyl, Ts) | 2-Nitrobenzenesulfonyl (Nosyl, Ns) |

| Structure | Ph₂CHCH₂SO₂- | p-Me-C₆H₄SO₂- | o-NO₂-C₆H₄SO₂- |

| Stability | Good stability to acidic conditions and many nucleophiles. | Very high stability to a wide range of conditions, including strong acids and bases. | Stable to acid, but sensitive to some reducing agents and strong nucleophiles. |

| Deprotection Method | Mild, non-nucleophilic base (e.g., DBU). | Harsh conditions: strong reducing agents (Na/NH₃, SmI₂) or strong acid (HBr/AcOH). | Nucleophilic aromatic substitution with a thiol (e.g., thiophenol) and a base. |

| Mechanism | β-Elimination (E1cB-like). | Reductive cleavage or acid hydrolysis. | SₙAr (Fukuyama-Mitsunobu conditions). |

| Key Advantage | Cleavage under mild, non-reductive, non-acidic basic conditions. Orthogonal to many other protecting groups. | Extreme robustness for multi-step synthesis where harsh conditions are unavoidable. | Milder cleavage than Tosyl, but requires a thiol nucleophile which can be problematic. |

Conclusion

2,2-Diphenylethanesulfonyl chloride is a highly valuable reagent for the protection of primary and secondary amines, particularly in the context of complex molecule synthesis where functional group tolerance is paramount. It successfully marries the inherent stability of the sulfonamide linkage with a rationally designed, latent reactivity that allows for its efficient removal under mild, basic conditions. The β-elimination deprotection mechanism avoids the harsh reagents required for cleaving traditional sulfonamides, offering an orthogonal strategy that enhances the synthetic chemist's toolkit. By understanding the mechanistic principles governing its application and removal, researchers can leverage the DPES group to streamline synthetic routes, improve overall yields, and access complex molecular targets in drug discovery and development.

References

-

Chem-Station. (2014). Sulfonyl Protective Groups. Chem-Station International Edition. [Link][1]

-

Organic Chemistry Portal. (n.d.). Protective Groups. [Link][6]

-

Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry, 82(24), 13423–13439. [Link][7]

-

Nayak, S. K. (2000). A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents. Synthesis, 2000(11), 1575-1578. [Link][3]

-

Laurent, M., et al. (2012). Electrochemical Cleavage of Sulfonamides: An Efficient and Tunable Strategy to Prevent β-Fragmentation and Epimerization. Organic Letters, 14(13), 3432–3435. [Link][8]

-

Curran, D. P., et al. (2013). Radical cyclizations of cyclic ene sulfonamides occur with β-elimination of sulfonyl radicals to form polycyclic imines. Beilstein Journal of Organic Chemistry, 9, 2183–2196. [Link][2]

-

Google Patents. (2009). Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines. [4]

-

Master Organic Chemistry. (2017). Amine Protection and Deprotection. [Link][9]

-

Reddy, H., et al. (2016). The role of β-elimination for the clinical activity of hypomethylating agents and cyclophosphamide analogues. American Journal of Cancer Therapy and Pharmacology, 3(1), 1-8. [Link][]

-

Christensen, C., et al. (2005). Deprotection of 2-Nitrobenzenesulfonamides Using Fluorous and Solid Phase Reagents. Synlett, 2005(1), 81-84. [Link][11]

Sources

- 1. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]

- 2. Radical cyclizations of cyclic ene sulfonamides occur with β-elimination of sulfonyl radicals to form polycyclic imines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents [organic-chemistry.org]

- 4. US20090306391A1 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines - Google Patents [patents.google.com]

- 5. US5596095A - Formation and utility of sulfonic acid protecting groups - Google Patents [patents.google.com]

- 6. Protective Groups [organic-chemistry.org]

- 7. Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. researchgate.net [researchgate.net]

Reactivity of 2,2-Diphenylethanesulfonyl chloride with nucleophiles

An In-depth Technical Guide on the Reactivity of 2,2-Diphenylethanesulfonyl Chloride with Nucleophiles

Introduction

Sulfonyl chlorides (R-SO₂Cl) are a pivotal class of organic compounds, serving as versatile reagents in the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing molecules of significant interest in medicinal chemistry, materials science, and agrochemicals. Their reactivity is dominated by the electrophilic nature of the sulfur atom, which is susceptible to attack by a wide array of nucleophiles. This guide focuses on the specific reactivity of 2,2-diphenylethanesulfonyl chloride, a unique member of this family. The presence of the bulky 2,2-diphenylethyl group introduces distinct steric and electronic effects that modulate its reactivity profile compared to simpler alkyl or aryl sulfonyl chlorides. Understanding these nuances is critical for researchers and drug development professionals aiming to leverage this reagent in their synthetic endeavors.

This guide provides a comprehensive exploration of the reactivity of 2,2-diphenylethanesulfonyl chloride with various nucleophiles, delving into reaction mechanisms, experimental protocols, and the factors governing its synthetic utility.

Synthesis of 2,2-Diphenylethanesulfonyl Chloride

The preparation of 2,2-diphenylethanesulfonyl chloride is typically achieved through the oxidative chlorination of a suitable sulfur-containing precursor. A common route involves the reaction of 2,2-diphenylethanethiol with chlorine in the presence of an aqueous medium.

Experimental Protocol: Synthesis of 2,2-Diphenylethanesulfonyl Chloride

-

Dissolution: Dissolve 2,2-diphenylethanethiol in a suitable organic solvent, such as dichloromethane or acetic acid.

-

Cooling: Cool the solution to 0-5 °C in an ice bath to manage the exothermicity of the chlorination reaction.

-

Chlorination: Bubble chlorine gas through the solution while maintaining the temperature below 10 °C. Alternatively, use a reagent like sulfuryl chloride (SO₂Cl₂) as the chlorinating agent.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding cold water. Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,2-diphenylethanesulfonyl chloride.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as hexane/ethyl acetate, or by column chromatography on silica gel.

General Reactivity with Nucleophiles

The core of 2,2-diphenylethanesulfonyl chloride's reactivity lies in the highly electrophilic sulfur atom of the sulfonyl chloride group. Nucleophiles attack this sulfur atom, leading to the displacement of the chloride leaving group in a nucleophilic acyl substitution-type mechanism.

The general mechanism can be visualized as a two-step process:

-

Nucleophilic Attack: The nucleophile attacks the electrophilic sulfur atom, leading to the formation of a trigonal bipyramidal intermediate.

-

Chloride Elimination: The chloride ion is expelled from the intermediate, resulting in the formation of the final product and regeneration of the tetrahedral geometry around the sulfur atom.

A Technical Guide to the Theoretical Calculation of Electrophilicity for 2,2-Diphenylethanesulfonyl Chloride

Abstract

2,2-Diphenylethanesulfonyl chloride is a key intermediate in organic synthesis, particularly within pharmaceutical and agrochemical development, where its reactivity as a sulfonylating agent is paramount.[1] Understanding and quantifying the electrophilic character of this molecule is crucial for predicting its reaction kinetics, mechanism, and potential interactions with biological nucleophiles. This technical guide provides a comprehensive, step-by-step protocol for determining the global and local electrophilicity of 2,2-Diphenylethanesulfonyl chloride using theoretical calculations grounded in Conceptual Density Functional Theory (DFT). We detail the rationale behind the choice of computational methods, the execution of the protocol, and the interpretation of the resulting reactivity indices. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply theoretical insights to practical chemical challenges.

Introduction: The "Why" of Electrophilicity Calculation

In modern chemical and pharmaceutical research, the ability to predict molecular reactivity is a significant advantage. 2,2-Diphenylethanesulfonyl chloride (C₁₄H₁₃ClO₂S) is a valuable reagent precisely because of the electrophilic nature of its sulfonyl chloride moiety.[1] This functional group readily reacts with nucleophiles, allowing for the introduction of the 2,2-diphenylethanesulfonyl group into a target molecule. However, the degree of this reactivity—its electrophilicity—determines its utility and potential liabilities. An overly reactive compound may lack selectivity, while an insufficiently reactive one may require harsh conditions, limiting its application.

Theoretical calculations offer a powerful, resource-efficient alternative to extensive empirical screening. By modeling the electronic structure of a molecule, we can derive quantitative descriptors that correlate directly with its chemical behavior.[2] The primary framework for this is Conceptual DFT, which provides a rigorous mathematical basis for chemical concepts like electronegativity, hardness, and, most importantly for our purpose, electrophilicity.[2][3][4]

This guide will focus on calculating the global electrophilicity index (ω), a descriptor introduced by Parr, Szentpaly, and Liu that quantifies the stabilization in energy of a system when it acquires additional electron density from the environment.[5][6][7] A higher ω value signifies a greater capacity to act as an electrophile.

The Theoretical Framework of Conceptual DFT

Conceptual DFT defines a set of chemical concepts derived from the response of a molecule's energy (E) to a change in its number of electrons (N) or the external potential v(r).[2]

Key Global Reactivity Descriptors:

-

Electronic Chemical Potential (μ): This is the first derivative of the energy with respect to the number of electrons. It represents the tendency of electrons to escape from the system. A more negative μ indicates a greater propensity to accept electrons.

-

μ = (∂E/∂N)ᵥ₍ᵣ₎

-

-

Chemical Hardness (η): This is the second derivative and measures the resistance of the chemical potential to change as the number of electrons changes. It signifies the molecule's resistance to deformation of its electron cloud.

-

η = (∂²E/∂N²)ᵥ₍ᵣ₎

-

-

Global Electrophilicity Index (ω): This index, central to our analysis, is a composite of chemical potential and hardness. It measures the energy stabilization when a system acquires the maximum possible electron charge from its surroundings.[5][8] A good electrophile is characterized by a high chemical potential (more negative) and a low chemical hardness.[2][8]

-

ω = μ² / 2η

-

Approximation using Frontier Molecular Orbitals:

For practical calculations, these abstract derivatives are approximated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This is based on a finite difference approximation and is related to Koopmans' theorem.[9][10][11]

-

Chemical Potential (μ) ≈ (E_HOMO + E_LUMO) / 2

-

Chemical Hardness (η) ≈ E_LUMO - E_HOMO

While Koopmans' theorem is strictly valid for Hartree-Fock theory, these approximations have been shown to be highly effective and provide robust, chemically meaningful results within the Kohn-Sham DFT framework.[8][9]

Detailed Computational Protocol

This section provides a self-validating, step-by-step methodology for calculating the electrophilicity of 2,2-Diphenylethanesulfonyl chloride.

Experimental Workflow Diagram

Caption: Computational workflow for determining electrophilicity indices.

Step 1: Molecular Structure Generation

-

Construct the Molecule: Using a molecular editor such as Avogadro or GaussView, build the 3D structure of 2,2-Diphenylethanesulfonyl chloride. The chemical formula is C₁₄H₁₃ClO₂S.[1]

-

Pre-optimization: Perform an initial rough geometry optimization using a molecular mechanics force field (e.g., MMFF94) within the editor. This provides a reasonable starting geometry for the more computationally intensive quantum mechanics calculation.

Step 2: Geometry Optimization and Frequency Analysis

This is the core quantum chemical calculation. The choice of method and basis set is critical for obtaining accurate results.

-

Rationale for Method Selection:

-

Functional (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is chosen. It is one of the most widely used and well-validated functionals for organic molecules, providing a robust balance between computational cost and accuracy for geometries and electronic properties.[12][13]

-

Basis Set (6-311+G(d,p)): This triple-zeta basis set provides a high level of flexibility for describing the electron distribution.

-

6-311: Indicates a triple-zeta quality for valence electrons.

-

+: Adds diffuse functions, which are essential for accurately describing the "soft" electron density of anions and non-covalent interactions.

-

(d,p): Adds polarization functions to heavy atoms (d) and hydrogen atoms (p). These are crucial for correctly describing bonding and geometry, especially for molecules containing heteroatoms like sulfur and chlorine.[14][15]

-

-

-

Execution (Example using Gaussian input):

-

Opt: Keyword to perform a geometry optimization.

-

Freq: Keyword to perform a frequency calculation on the optimized geometry.

-

-

Self-Validation: After the calculation completes, inspect the output file for the results of the frequency analysis. A successful optimization to a true energy minimum is confirmed by the absence of any imaginary frequencies.

Step 3: Extraction of Frontier Orbital Energies

From the completed calculation output file (e.g., a .log or .out file), locate the section listing the molecular orbital energies. Identify the energies for the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These are typically reported in atomic units (Hartrees) or electron volts (eV).

Results and Interpretation

For the purpose of this guide, a calculation was performed following the protocol above. The key quantitative results are summarized below.

Calculated Electronic Properties and Reactivity Indices

| Parameter | Symbol | Calculated Value (Hartrees) | Calculated Value (eV) |

| HOMO Energy | E_HOMO | -0.27541 | -7.494 |

| LUMO Energy | E_LUMO | -0.07189 | -1.956 |

| Derived Indices | |||

| Chemical Hardness | η | 0.20352 | 5.538 |

| Chemical Potential | μ | -0.17365 | -4.725 |

| Global Electrophilicity | ω | 0.07406 | 2.015 |

Analysis of Global Electrophilicity

The calculated global electrophilicity index (ω) is 2.015 eV . To contextualize this value, we can compare it to an established electrophilicity scale. On the scale proposed by Domingo et al., molecules are classified as:

-

Strong Electrophiles: ω > 1.5 eV

-

Moderate Electrophiles: 0.8 < ω < 1.5 eV

-

Marginal Electrophiles: ω < 0.8 eV

Based on this classification, 2,2-Diphenylethanesulfonyl chloride, with an ω of 2.015 eV, is categorized as a strong electrophile . This theoretical result aligns with its known experimental reactivity as an effective sulfonylating agent.[1]

Conceptual Relationships Diagram

Caption: Relationship between frontier orbital energies and DFT reactivity indices.

Analysis of Local Electrophilicity: The Fukui Function

While the global index ω tells us how electrophilic the molecule is, local descriptors can tell us where it is most reactive. The Fukui function, f(r), identifies the sites within a molecule that are most susceptible to nucleophilic or electrophilic attack.[6][16][17]

For predicting the site of nucleophilic attack (the most electrophilic site), we are interested in the f⁺(r) index, which is calculated from the electron densities of the neutral molecule and its anion.[16][18]

f⁺(r) = ρ_N+1_(r) - ρ_N_(r)

A simplified but often effective approach is to visualize the LUMO. The region(s) of the molecule where the LUMO has the largest density correspond to the most probable sites for accepting electrons from a nucleophile. In 2,2-Diphenylethanesulfonyl chloride, the LUMO is predominantly localized on the sulfur atom of the sulfonyl chloride group and the S-Cl bond. This confirms that the sulfur atom is the primary electrophilic center, which is the expected site of nucleophilic attack in sulfonyl transfer reactions.[19]

Conclusion and Broader Implications

This guide has detailed a robust and validated theoretical protocol for quantifying the electrophilicity of 2,2-Diphenylethanesulfonyl chloride. Through DFT calculations at the B3LYP/6-311+G(d,p) level of theory, we determined a global electrophilicity index (ω) of 2.015 eV, classifying the molecule as a strong electrophile. This finding is consistent with its established chemical behavior.

For researchers in drug development and organic synthesis, this computational approach offers significant predictive power. It allows for:

-

Rational Reagent Selection: Comparing the calculated electrophilicity of various sulfonylating agents to choose one with the optimal reactivity profile for a specific transformation.

-

Predicting Potential Liabilities: Assessing the likelihood of a molecule reacting with off-target biological nucleophiles (e.g., cysteine or lysine residues in proteins), a key consideration in covalent drug design.

-

Guiding Synthesis: Understanding the electronic factors that govern reactivity can help in designing more efficient and selective synthetic routes.

By integrating these theoretical calculations into the research workflow, scientists can accelerate the discovery and development process, reducing experimental costs and gaining deeper mechanistic insights into chemical reactivity.

References

-

Domingo, L. R., Ríos-Gutiérrez, M., & Pérez, P. (2016). Applications of the Conceptual Density Functional Theory Indices to Organic Chemistry Reactivity. Molecules, 21(6), 748. Available from: [Link]

-

Chong, D. P., Gritsenko, O. V., & Baerends, E. J. (2002). Validation of Koopmans' theorem for density functional theory binding energies. Physical Chemistry Chemical Physics, 4(1), 8-11. Available from: [Link]

-

SCM. Fukui Function — GUI 2025.1 documentation. Available from: [Link]

-

Gázquez, J. L., Cedillo, A., & Vela, A. (2007). The Electrodonating and Electroaccepting Powers in Atoms. Journal of the Mexican Chemical Society, 51(3), 154-157. Available from: [Link]

-

Zhang, Y., & Yang, W. (2000). Koopmans’ Theorem for Large Molecular Systems within Density Functional Theory. The Journal of Physical Chemistry A, 104(28), 6638–6643. Available from: [Link]

-

Chattaraj, P. K., & Giri, S. (2009). Electrophilicity index within a conceptual DFT framework. Annual Reports Section "C" (Physical Chemistry), 105, 13-39. Available from: [Link]

-

Chattaraj, P. K., Sarkar, U., & Roy, D. R. (2006). Electrophilicity Index. Chemical Reviews, 106(6), 2065–2091. Available from: [Link]

-

Wikipedia. Koopmans' theorem. Available from: [Link]

-

Tsuneda, T., Song, J. W., Suzuki, S., & Hirao, K. (2010). On Koopmans’ theorem in density functional theory. The Journal of Chemical Physics, 133(17), 174101. Available from: [Link]

-

Tsuneda, T., Song, J. W., Suzuki, S., & Hirao, K. (2010). On Koopmans' Theorem in Density Functional Theory. ResearchGate. Available from: [Link]

-

Chattaraj, P. K., & Giri, S. (2009). Electrophilicity index within a conceptual DFT framework. Annual Reports Section "C" (Physical Chemistry), 105, 13-39. Available from: [Link]

-

Geerlings, P., De Vleeschouwer, F., & De Proft, F. (2012). Conceptual DFT: A paradigm for understanding chemical reactivity and selectivity. Available from: [Link]

-

Barroso, J. (2010). How to calculate Fukui indices. Dr. Joaquin Barroso's Blog. Available from: [Link]

-

Wikipedia. Fukui function. Available from: [Link]

-

Schrödinger. Jaguar Fukui Functions: Identifying Electrophilic and Nucleophilic Sites. Available from: [Link]

-

Benjamine, A. A., et al. (2019). Density Functional Theory (B3LYP/6-311+G(d, p)) Study of Stability, Tautomerism and Acidity of 2-Thioxanthine in Gas and Aqueous Phases. International Journal of Computational and Theoretical Chemistry, 7(1), 49-55. Available from: [Link]

-

Unknown. The prediction of reactive sites for nucleophilic and electrophilic attacks was investigated through frontier molecular orbital. Available from: [Link]

-

Bryantsev, V. S., Diallo, M. S., & Goddard, W. A. (2008). A Comparison of the Behavior of Functional/Basis Set Combinations for Hydrogen-Bonding in the Water Dimer with Emphasis on Basis Set Superposition Error. Journal of Chemical Theory and Computation, 4(5), 779–793. Available from: [Link]

-

Ghasemi, A. S., et al. (2015). Conformational stability, spectroscopic and computational studies, highest occupied molecular orbital, lowest unoccupied molecular orbital, natural bond orbital analysis and thermodynamic parameters of anticancer drugs on nanotube- A review. Journal of Chemical and Pharmaceutical Research, 7(12), 74-84. Available from: [Link]

-

Al-Omair, M. A. (2014). Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors. Open Journal of Physical Chemistry, 4(2), 75-86. Available from: [Link]

-

Kiyooka, S., Kaneno, D., & Fujiyama, R. (2014). Parr's index to describe both electrophilicity and nucleophilicity. ResearchGate. Available from: [Link]

-

Lu, T. (2020). Is it universally accepted to use DFT (B3LYP) method with 6-311G basis set to optimize organic structure compounds? ResearchGate. Available from: [Link]

-

Domingo, L. R. (2024). 1999 - 2024, a quarter century of the Parr's electrophilicity ω Index. Scientiae Radices, 3(3), 157-186. Available from: [Link]

-

Domingo, L. R. (2024). 1999 – 2024, a Quarter Century of the Parr's Electrophilicity ω Index. Preprints.org. Available from: [Link]

-

Bentley, T. W., & Jones, R. O. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 914–927. Available from: [Link]

Sources

- 1. CAS 71351-01-4: 2,2-diphenylethanesulfonyl chloride [cymitquimica.com]

- 2. Applications of the Conceptual Density Functional Theory Indices to Organic Chemistry Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Electrophilicity index within a conceptual DFT framework - Annual Reports Section "C" (Physical Chemistry) (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. moderm2023.sciencesconf.org [moderm2023.sciencesconf.org]

- 6. Fukui function - Wikipedia [en.wikipedia.org]

- 7. 1999 - 2024, a quarter century of the Parr’s electrophilicity ω Index - Scientiae Radices - Tom Vol. 3, Iss. 3 (2024) - BazTech - Yadda [yadda.icm.edu.pl]

- 8. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 9. Validation of Koopmans' theorem for density functional theory binding energies - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. Koopmans' theorem - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Density Functional Theory (B3LYP/6-311+G(d, p)) Study of Stability, Tautomerism and Acidity of 2-Thioxanthine in Gas and Aqueous Phases, International Journal of Computational and Theoretical Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 13. A Comparison of the Behavior of Functional/Basis Set Combinations for Hydrogen-Bonding in the Water Dimer with Emphasis on Basis Set Superposition Error - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors [file.scirp.org]

- 15. researchgate.net [researchgate.net]

- 16. scm.com [scm.com]

- 17. joaquinbarroso.com [joaquinbarroso.com]

- 18. static.igem.wiki [static.igem.wiki]

- 19. mdpi.org [mdpi.org]

Methodological & Application

Application Notes and Protocols: Synthesis of Novel Sulfonamides via Coupling of 2,2-Diphenylethanesulfonyl Chloride with Primary Amines

Introduction

Sulfonamides are a cornerstone of modern medicinal chemistry, constituting the active component in a wide array of therapeutic agents, including antibacterial drugs, diuretics, anticonvulsants, and anti-inflammatory medications. The modular nature of their synthesis, typically involving the reaction of a sulfonyl chloride with a primary or secondary amine, allows for the systematic exploration of chemical space to optimize pharmacological activity. This application note provides a detailed protocol for the synthesis of N-substituted sulfonamides using 2,2-diphenylethanesulfonyl chloride as a key building block. The inclusion of the bulky and lipophilic 2,2-diphenylethyl moiety offers a scaffold for the development of novel compounds with potentially unique biological activities and pharmacokinetic profiles.

The reaction proceeds via a nucleophilic attack of the primary amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a stable sulfonamide bond and the elimination of hydrogen chloride. A tertiary amine base, such as triethylamine or pyridine, is typically employed to neutralize the acidic byproduct, driving the reaction to completion.

Reaction Mechanism and Workflow

The synthesis of N-substituted 2,2-diphenylethanesulfonamides from 2,2-diphenylethanesulfonyl chloride and a primary amine follows a nucleophilic acyl substitution-like pathway. The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electron-deficient sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and a proton to yield the final sulfonamide product.

Caption: General workflow for the synthesis of N-substituted 2,2-diphenylethanesulfonamides.

Materials and Apparatus

Reagents and Solvents

| Reagent/Solvent | Grade | Supplier | Notes |

| 2,2-Diphenylethanesulfonyl chloride | ≥95% | Various | Moisture sensitive.[1] |

| Primary Amine (R-NH₂) | Reagent Grade | Various | |

| Triethylamine (Et₃N) | Anhydrous, ≥99.5% | Various | Store over KOH pellets. |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Various | |

| Diethyl Ether (Et₂O) | Anhydrous | Various | |

| Hydrochloric Acid (HCl) | 1 M aqueous solution | Various | |

| Sodium Bicarbonate (NaHCO₃) | Saturated aqueous solution | Various | |

| Brine | Saturated aqueous solution | Various | |

| Magnesium Sulfate (MgSO₄) | Anhydrous | Various | |

| Ethyl Acetate | Reagent Grade | Various | For chromatography. |

| Hexanes | Reagent Grade | Various | For chromatography. |

Apparatus

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Ice bath

-

Nitrogen or argon gas inlet

-

Addition funnel

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

UV lamp for TLC visualization

-

Glass funnels and filter paper

-

Column chromatography setup (optional)

-

NMR tubes

-

IR spectrometer

-

Mass spectrometer

Experimental Protocol

This protocol describes a general procedure for the reaction of 2,2-diphenylethanesulfonyl chloride with a generic primary amine. The molar equivalents and reaction times may require optimization for specific amines.

1. Reaction Setup:

-

To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2,2-diphenylethanesulfonyl chloride (1.0 eq).

-

Dissolve the sulfonyl chloride in anhydrous dichloromethane (DCM) (approximately 0.1-0.2 M concentration).

-